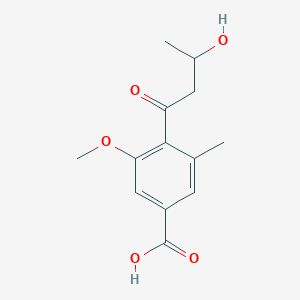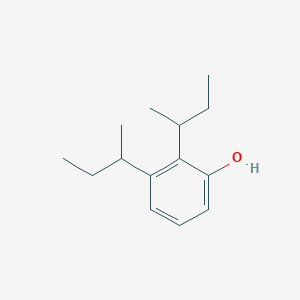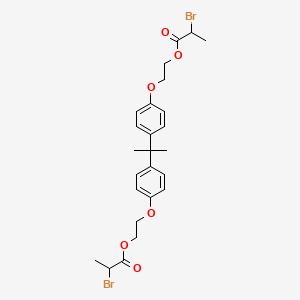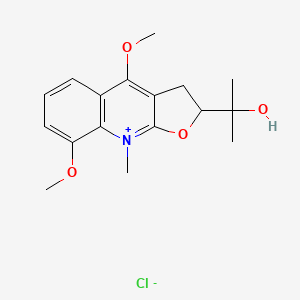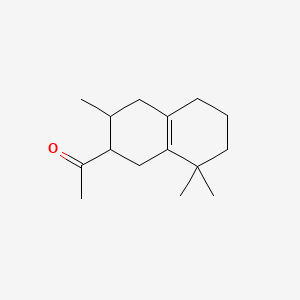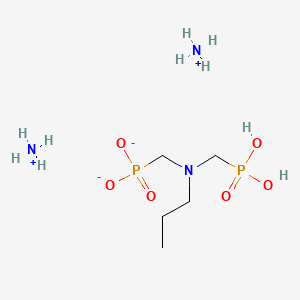
(1-Allyl-5-(3-chlorophenylthio)-4-isopropyl-1-methyl-1H-imidazol-2-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-Allyl-5-(3-chlorophenylthio)-4-isopropyl-1-methyl-1H-imidazol-2-yl)methanol is a complex organic compound that belongs to the class of imidazole derivatives. This compound is characterized by its unique structure, which includes an imidazole ring substituted with various functional groups such as allyl, chlorophenylthio, isopropyl, and methyl groups. The presence of these diverse functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Allyl-5-(3-chlorophenylthio)-4-isopropyl-1-methyl-1H-imidazol-2-yl)methanol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of Substituents: The allyl, chlorophenylthio, isopropyl, and methyl groups are introduced through various substitution reactions. For example, the allyl group can be introduced via an allylation reaction using allyl bromide and a suitable base.
Final Assembly:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
化学反应分析
Types of Reactions
(1-Allyl-5-(3-chlorophenylthio)-4-isopropyl-1-methyl-1H-imidazol-2-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and bases such as sodium hydroxide (NaOH) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
科学研究应用
(1-Allyl-5-(3-chlorophenylthio)-4-isopropyl-1-methyl-1H-imidazol-2-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of (1-Allyl-5-(3-chlorophenylthio)-4-isopropyl-1-methyl-1H-imidazol-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
相似化合物的比较
Similar Compounds
(1-Allyl-5-(3-chlorophenylthio)-4-isopropyl-1H-imidazol-2-yl)methanol: Similar structure but lacks the methyl group.
(1-Allyl-5-(3-chlorophenylthio)-4-isopropyl-1-methyl-1H-imidazol-2-yl)ethanol: Similar structure but has an ethanol group instead of methanol.
Uniqueness
The uniqueness of (1-Allyl-5-(3-chlorophenylthio)-4-isopropyl-1-methyl-1H-imidazol-2-yl)methanol lies in its specific combination of functional groups, which imparts distinct chemical and biological properties
属性
CAS 编号 |
178979-06-1 |
|---|---|
分子式 |
C16H19ClN2OS |
分子量 |
322.9 g/mol |
IUPAC 名称 |
[5-(3-chlorophenyl)sulfanyl-4-propan-2-yl-1-prop-2-enylimidazol-2-yl]methanol |
InChI |
InChI=1S/C16H19ClN2OS/c1-4-8-19-14(10-20)18-15(11(2)3)16(19)21-13-7-5-6-12(17)9-13/h4-7,9,11,20H,1,8,10H2,2-3H3 |
InChI 键 |
DOBJOCSYGHQILN-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=C(N(C(=N1)CO)CC=C)SC2=CC(=CC=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


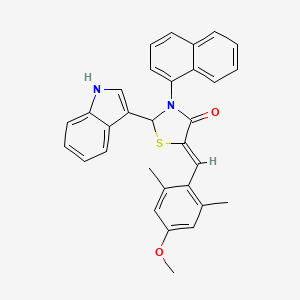
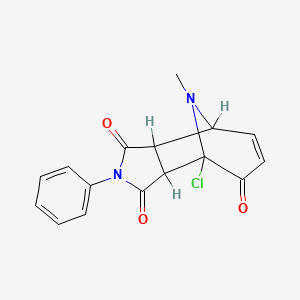

![2,2-Dimethyl-1-(3-methylbicyclo[2.2.1]hept-5-EN-2-YL)propyl acetate](/img/structure/B12693073.png)
